Ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with distinct substituents:
- Chlorine at position 3 (electron-withdrawing, enhancing electrophilic reactivity).
- Methyl group at position 2 (steric and electronic modulation).
- Trifluoromethyl (CF₃) at position 7 (strong electron-withdrawing, increasing lipophilicity).
- Ethyl ester at position 6 (common in prodrugs for bioavailability).
This compound’s structural features make it a candidate for pharmaceutical and agrochemical applications, particularly in kinase inhibition or antimicrobial agents due to the pyrazolopyrimidine scaffold’s versatility .
Properties
IUPAC Name |
ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O2/c1-3-20-10(19)6-4-16-9-7(12)5(2)17-18(9)8(6)11(13,14)15/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEVRDGIHLYOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)Cl)N=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Substitution Reactions
The chloro group at position 3 serves as a primary site for nucleophilic substitution, enabling diverse derivatization pathways.
1.1. Amination
Reagents/Conditions :
- Primary/secondary amines (e.g., morpholine, piperazine)
- Catalytic tetraethylammonium chloride (TEACl), K₂CO₃, DMF, 80–100°C
Products : - 3-Amino derivatives with retained trifluoromethyl and ester groups
Example :
Reaction with morpholine yields Ethyl 3-morpholino-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate in >85% yield .
1.2. Thiolation
Reagents/Conditions :
- Thiophenol derivatives, NaH, THF, 60°C
Products : - 3-Sulfanyl analogs with enhanced lipophilicity
Note : Electron-deficient thiols exhibit slower reaction kinetics due to reduced nucleophilicity .
Functionalization of the Ester Group
The ethyl carboxylate at position 6 undergoes hydrolysis or coupling reactions.
2.1. Hydrolysis
Reagents/Conditions :
- NaOH (2M), EtOH/H₂O (1:1), reflux, 4–6 h
Products : - 3-Chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (quantitative yield) .
2.2. Amide Coupling
Reagents/Conditions :
- HATU, DIPEA, DMF, RT
- Primary amines (e.g., benzylamine)
Products : - 6-Carboxamide derivatives with retained chloro and trifluoromethyl groups .
Electrophilic Aromatic Substitution
The electron-rich pyrazolo[1,5-a]pyrimidine core permits regioselective functionalization.
3.1. Nitration
Reagents/Conditions :
- HNO₃/H₂SO₄ (1:3), 0°C → RT
Products : - 5-Nitro derivative (72% yield)
Mechanism : Electrophilic attack at position 5 due to para-directing effects of the trifluoromethyl group .
Catalytic Cross-Coupling Reactions
The chloro group participates in Pd-mediated coupling under selective conditions.
Stability Under Oxidative/Reductive Conditions
The trifluoromethyl group and aromatic system confer resilience against common redox agents.
5.1. Oxidation
Reagents/Conditions :
- H₂O₂ (30%), AcOH, 50°C, 12 h
Outcome : - No degradation; ester group remains intact.
5.2. Reduction
Reagents/Conditions :
Comparative Reactivity Analysis
Key structural features influencing reactivity:
| Position | Substituent | Reactivity Profile |
|---|---|---|
| 3 | Chloro | Susceptible to SNAr, cross-coupling |
| 6 | Ethyl carboxylate | Hydrolyzable to acid/amide; inert to mild redox |
| 7 | Trifluoromethyl | Electron-withdrawing; stabilizes π-system |
This compound’s versatility in substitution and coupling reactions makes it a strategic intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and fluorophores . Future research directions include exploring photophysical properties of its derivatives and enantioselective functionalization .
Scientific Research Applications
Ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has diverse biological activities and significant applications in medicinal chemistry. The trifluoromethyl group enhances its chemical stability and biological activity, making it valuable for scientific research and industrial applications.
Basic Information
- Product Name: this compound
- Synonyms: this compound
- Molecular Formula: C11H9ClF3N3O2
- Molecular Weight: 307.66
Scientific Research Applications
This compound has a wide range of scientific research applications:
- Medicinal Chemistry: It is used as a scaffold for designing antitumor and enzymatic inhibitory drugs.
- Biological Research: The compound’s biological activity makes it a valuable tool for studying various biochemical pathways and mechanisms.
- Industrial Applications: Its chemical stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals.
Chemical Reactions
This compound undergoes various chemical reactions:
- Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents include nucleophiles such as amines and thiols.
- Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the original compound.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazolo[1,5-a]Pyrimidine Derivatives
The table below highlights key analogs and their substituent-driven differences:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (CF₃) at position 7 in the target compound increases lipophilicity (logP ~3.1) compared to chloro-substituted analogs (logP ~2.5), enhancing membrane permeability .
- Positional Effects: Chlorine at position 3 (target) vs. position 7 (CAS 223141-46-6) alters electrophilic reactivity. The target compound is more reactive in nucleophilic aromatic substitution due to proximity to the ester group .
- Amino and Cyano Groups: Analogs with amino (NH₂) or cyano (CN) substituents (e.g., CAS 64689-81-2) exhibit improved solubility but reduced metabolic stability compared to the target’s chloro-methyl combination .
Biological Activity
Ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential as an anticancer agent and its ability to inhibit specific enzymes, making it a valuable candidate for further research.
Chemical Structure and Properties
The compound is characterized by its unique structure that includes a pyrazole ring fused to a pyrimidine ring. The presence of the trifluoromethyl group enhances its chemical stability and biological activity. Below is a summary of its chemical properties:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H9ClF3N3O2 |
| Molecular Weight | 307.65 g/mol |
| CAS Number | 685108-15-0 |
The biological activity of this compound primarily involves its interaction with cyclin-dependent kinases (CDKs). By binding to the active sites of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition occurs through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site.
Anticancer Potential
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. This compound has been shown to inhibit the proliferation of various cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC50 values indicate effective inhibition.
- HepG2 (liver cancer) : Demonstrated notable cytotoxic effects.
The compound's efficacy in inducing apoptosis in these cell lines highlights its potential as an anticancer therapeutic agent .
Enzymatic Inhibition
The compound also shows promise as an enzyme inhibitor. Its mechanism involves blocking the active sites of certain enzymes, which can lead to therapeutic applications in diseases where these enzymes play a critical role. The specific targets include:
- Cyclin-dependent kinases (CDKs) : Inhibition leads to disrupted cell cycle progression.
Case Studies
-
Study on Antitumor Activity :
A study examined the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. -
Enzyme Inhibition Analysis :
Another study focused on the compound's ability to inhibit specific kinases associated with tumor growth. The findings showed that it effectively reduced kinase activity by binding competitively at the active site.
Q & A
Q. Key Data from Representative Syntheses
| Reactants | Conditions | Yield | Melting Point (°C) | Characterization Techniques |
|---|---|---|---|---|
| 3-Chlorophenylazo derivatives | Ethanol/HCl reflux | 62–68% | 233–268 | IR, H/C NMR, MS |
| Trifluoromethyl-β-ketoesters + Triazol-5-amine | Benzene, azeotropic water removal | 67% | 233–235 | X-ray crystallography |
How is the compound characterized using spectroscopic and crystallographic methods?
Q. Basic Characterization Workflow
- Spectroscopy :
- IR : Identifies functional groups (e.g., C=O at ~1700 cm, C-F at 1100–1200 cm) .
- NMR : H NMR confirms substituent patterns (e.g., ethyl ester protons at δ 1.2–1.4 ppm; trifluoromethyl as a singlet at δ ~120 ppm in F NMR) .
- MS : Molecular ion peaks align with calculated masses (e.g., [M+H] for CHClFNO: 326.06) .
- X-ray Crystallography : Resolves dihedral angles (e.g., 83.94° between pyrimidine and phenyl rings) and confirms envelope conformations in dihydropyrimidine rings .
Q. Advanced Crystallographic Insights
| Parameter | Value (Example) | Significance |
|---|---|---|
| Space Group | P1 (triclinic) | Confirms molecular packing symmetry |
| Puckering Amplitude (Q) | 0.099 Å | Indicates non-planar ring conformations |
| Hydrogen Bonding | N–H⋯N (2.89 Å) | Stabilizes crystal lattice |
How can regioselectivity challenges be addressed during the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?
Advanced Strategy
Regioselectivity is influenced by:
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) direct cyclization to the 6-position .
- Catalytic Systems : Acidic conditions (HCl) favor pyrimidine ring closure, while ionic liquids promote triazolo isomer formation .
- Temperature Control : Lower temperatures (25–50°C) reduce side reactions in azo-coupling steps .
Case Study : Switching from ethanol to ionic liquid increased regioselectivity for triazolo[1,5-a]pyrimidines from 60% to 85% .
What strategies are effective in resolving contradictions between computational predictions and experimental spectral data?
Q. Advanced Methodological Approach
- Multi-Technique Validation : Cross-validate NMR/IR with X-ray structures to confirm substituent positions .
- DFT Calculations : Optimize molecular geometries using Gaussian or ORCA to predict C NMR shifts (MAE < 2 ppm acceptable) .
- Dynamic NMR : Resolve tautomerism or conformational flux by variable-temperature H NMR .
Example : Discrepancies in C NMR signals for carbonyl carbons were resolved via X-ray-confirmed hydrogen bonding distortions .
What methodological approaches are used to study the biological interactions of this compound?
Q. Advanced Biological Assay Design
- Molecular Docking : Screen against targets like EGFR or MDM2-p53 using AutoDock Vina; validate binding poses with MD simulations .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to enzymes/receptors; requires immobilization of the target protein .
- Cytotoxicity Assays : Use MTT or SRB protocols on cancer cell lines (e.g., HepG2), comparing IC values to controls .
Key Finding : Analogous triazolopyrimidines showed IC values of 1.2–8.7 μM against breast cancer cells, linked to trifluoromethyl group hydrophobicity .
How can solubility and stability be optimized for in vitro assays?
Q. Advanced Formulation Strategies
- Co-Solvent Systems : Use DMSO:water (10:90) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) at the ethyl carboxylate to improve membrane permeability .
- pH Adjustment : Stabilize the compound in buffers (pH 6.5–7.4) to prevent ester hydrolysis .
Stability Data : Ethyl esters in PBS (pH 7.4) showed <10% degradation over 24 hours at 37°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
